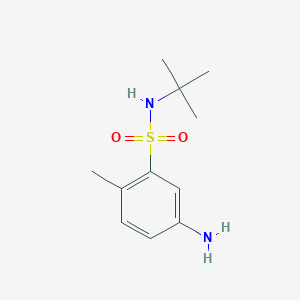

3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide

Overview

Description

Scientific Research Applications

Antitumor Applications

Cell Cycle Inhibitors in Cancer Treatment : Compounds from sulfonamide libraries, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, have shown promise as potent cell cycle inhibitors in cancer cell lines. These compounds have progressed to clinical trials due to their antimitotic and antiproliferative properties (Owa et al., 2002).

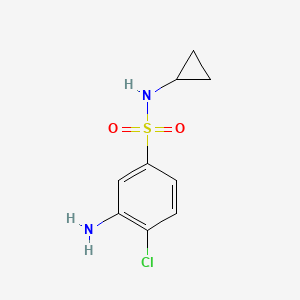

Carbonic Anhydrase Inhibitors : Various halogenated sulfonamides, including derivatives of aminobenzolamides and sulfanilamides, have been identified as effective inhibitors of carbonic anhydrase IX, a tumor-associated isozyme. These inhibitors show potential as antitumor agents due to their unique inhibition profiles and strong binding affinities (Ilies et al., 2003).

Biphenylsulfonamides Against Cancer Cell Lines : Biphenylsulfonamides synthesized from aromatic/heterocyclic sulfonamides have shown inhibitory effects on several tumor cell lines, including colon, lung, and breast cancer cells. These compounds primarily target the carbonic anhydrase isozymes (Morsy et al., 2009).

Other Applications

Antimicrobial Activity and Docking Studies : New 4-chloro-3-nitrobenzene sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds also exhibit binding affinity towards DNA Gyrase-A, indicating potential applications in microbial inhibition (Kumar et al., 2020).

Pro-apoptotic Effects in Cancer Cells : Sulfonamide derivatives have been shown to induce pro-apoptotic effects in various cancer cell lines. These compounds activate apoptotic genes and pathways, highlighting their potential use in cancer therapy (Cumaoğlu et al., 2015).

Corrosion Inhibition : Certain sulfonamide compounds, such as 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic Acid (FSM), have been tested as inhibitors for mild steel corrosion in acidic media. Their inhibitory action suggests potential applications in material science and industrial processes (Sappani & Karthikeyan, 2014).

Chemical Synthesis and Characterization : Various studies have focused on the synthesis and characterization of new heterocyclic compounds and intermediates containing the sulfonamide moiety. These findings contribute to the development of novel compounds with potential pharmaceutical applications (Mohsein et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

Sulfonamides, a class of drugs to which this compound belongs, are known to inhibit bacterial enzymes such as dihydropteroate synthetase .

Mode of Action

Sulfonamides, including 3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide, act by competitively inhibiting bacterial DNA synthesis . They interfere with the production of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthetase .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is essential for the synthesis of purines and pyrimidines, which are necessary for DNA replication . Therefore, the action of sulfonamides ultimately leads to the inhibition of bacterial growth and replication .

Pharmacokinetics

Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and replication. By disrupting the synthesis of nucleotides required for DNA replication, the compound effectively halts the proliferation of bacteria .

properties

IUPAC Name |

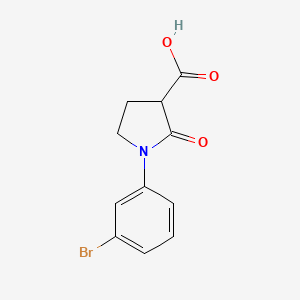

3-amino-4-chloro-N-cyclopropylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2S/c10-8-4-3-7(5-9(8)11)15(13,14)12-6-1-2-6/h3-6,12H,1-2,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDQWWXNRZJEBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine](/img/structure/B3200123.png)

![9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B3200138.png)

![2-Chloropyrido[4,3-d]pyrimidine](/img/structure/B3200139.png)

![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine](/img/structure/B3200141.png)

![[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3200154.png)

![[1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3200157.png)